5-((tert-Butyldimethylsilyl)oxy)pentanal
Overview
Description
5-((tert-Butyldimethylsilyl)oxy)pentanal is a chemical compound with the CAS Number: 87184-80-3. It has a molecular weight of 216.4 and its IUPAC name is 5-{[tert-butyl(dimethyl)silyl]oxy}pentanal . It is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3 . This indicates that the molecule consists of 11 carbon atoms, 24 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom .Physical And Chemical Properties Analysis
This compound is a colorless powder or liquid . It has a density of 0.9±0.1 g/cm3, a boiling point of 241.2±23.0 °C at 760 mmHg, and a refractive index of 1.424 . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Scientific Research Applications
Synthesis of Antimalarial Alkaloids
One notable application of a related compound, (S)-2-(tert-butyldiphenylsilyloxy)-5-(mesyloxy)pentanal, is in the synthesis of potent antimalarial alkaloids. This process involves a reaction with hydroxylamine in allyl alcohol, resulting in the formation of diastereoisomeric adducts from which (+)-febrifugine and (+)-isofebrifugine are synthesized (Ooi et al., 2001).
Olefin Isomerization
Another application is seen in the field of organic chemistry where methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate, when treated with RuClH(CO)(PPh₃)₃, undergoes double-bond migration to form methyl 5-(tert-butyldiphenylsilyl)oxy-4-pentenoate. This reaction highlights the utility of the compound in isomerization reactions, which are significant in synthetic organic chemistry (Wakamatsu et al., 2000).
Synthesis of Cryptophycin-24
The compound also plays a role in the synthesis of cryptophycin-24 (Arenastatin A), a significant component in cancer research. Two efficient protocols were developed for the synthesis of tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, which is a major component of the cryptophycins (Eggen et al., 2000).
Protecting Group in Deoxynucleosides
In the field of nucleoside and nucleotide chemistry, the tert-butyldimethylsilyl group, a related compound, is used as a protective group. It reacts selectively with hydroxyl groups in nucleosides and is particularly useful due to its stability under certain conditions and its selective deprotection capabilities (Ogilvie, 1973).
Cleavage of Primary tert-Butyldimethylsilyl Ethers
A study demonstrated the selective cleavage of primary tert-butyldimethylsilyl ethers using Oxone in aqueous methanol. This method is significant in organic synthesis for the selective deprotection of silyl ethers of primary alcohols (Sabitha et al., 1999).
Synthesis of Propargylic Epoxide
The synthesis of a novel enantiopure propargylic epoxide, (3R, 4S)-1-tert-butyldimethylsilyl-3,4-epoxy-1-pentyne, from a tartaric acid derivative showcases the compound's utility in organic synthesis, particularly in the creation of novel chemical structures (Kanger et al., 1993).
Stereocontrolled Synthesis of Piperidine-Condensed Tricyclic Carbapenems
In medicinal chemistry, the compound was used in the stereocontrolled synthesis of tricyclic carbapenem (5-azatrinem) derivatives, which have shown potent in vitro activities against various bacteria. This synthesis is an example of its application in developing new antibacterial agents (Mori et al., 2000).
Safety and Hazards
The compound is classified under GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds are often used in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .
Mode of Action
Compounds with similar structures can act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s known that similar compounds participate in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere and under -20°c .
properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h9H,6-8,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNNMAIKEURUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450917 | |
Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87184-80-3 | |
Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-((tert-Butyldimethylsilyl)oxy)pentanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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